molecular formula C9H9NO B12282742 2-Methoxy-5-(prop-2-YN-1-YL)pyridine

2-Methoxy-5-(prop-2-YN-1-YL)pyridine

Cat. No.: B12282742
M. Wt: 147.17 g/mol
InChI Key: XUYUFAHMCCCPRY-UHFFFAOYSA-N
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Description

2-Methoxy-5-(prop-2-YN-1-YL)pyridine is an organic compound with the molecular formula C9H9NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position and a prop-2-yn-1-yl group (-C≡C-CH2-) at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(prop-2-YN-1-YL)pyridine can be achieved through various synthetic routes. One common method involves the alkylation of 2-methoxypyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(prop-2-YN-1-YL)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methoxy-5-(prop-2-YN-1-YL)pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(prop-2-YN-1-YL)pyridine involves its interaction with specific molecular targets. The methoxy and prop-2-yn-1-yl groups contribute to its binding affinity and specificity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.

    5-Allyl-2-methoxypyridine: Contains an allyl group instead of a prop-2-yn-1-yl group, resulting in different reactivity and applications.

Uniqueness

2-Methoxy-5-(prop-2-YN-1-YL)pyridine is unique due to the presence of both methoxy and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-methoxy-5-prop-2-ynylpyridine

InChI

InChI=1S/C9H9NO/c1-3-4-8-5-6-9(11-2)10-7-8/h1,5-7H,4H2,2H3

InChI Key

XUYUFAHMCCCPRY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CC#C

Origin of Product

United States

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